molecular formula C5H2NNaO3S2 B7954448 thieno[2,3-d]isothiazol-3(2H)-one, 1,1-dioxide, sodium salt

thieno[2,3-d]isothiazol-3(2H)-one, 1,1-dioxide, sodium salt

Cat. No.: B7954448
M. Wt: 211.2 g/mol
InChI Key: NGLGBSYAFDKQJO-UHFFFAOYSA-M
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Description

Thieno[2,3-d]isothiazol-3(2H)-one, 1,1-dioxide, sodium salt, is a complex organosulfur compound that combines a thienyl group and an isothiazol group. This compound is notable for its diverse range of applications in scientific research and industry, owing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]isothiazol-3(2H)-one, 1,1-dioxide, sodium salt generally involves the cyclization of suitable precursors under controlled conditions. Common starting materials include thieno derivatives and sulfur-based reagents. The reactions typically require the use of solvents like acetonitrile or dimethylformamide, alongside catalysts such as transition metal complexes. Reaction temperatures can vary but often fall within the range of 50-100°C to ensure proper formation of the target compound.

Industrial Production Methods

Industrially, this compound can be produced on a larger scale by optimizing the synthetic route for yield and efficiency. This typically involves fine-tuning the reaction conditions, such as solvent choice, temperature, and catalyst concentration, to maximize output while minimizing by-products and waste. Modern industrial methods might also incorporate green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]isothiazol-3(2H)-one, 1,1-dioxide, sodium salt undergoes several types of chemical reactions, including:

  • Oxidation: : It can be oxidized under various conditions, often using strong oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction can be achieved using agents such as sodium borohydride or catalytic hydrogenation.

  • Substitution: : This compound is reactive towards nucleophilic substitution reactions, particularly at the isothiazol ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (like hydrogen peroxide), reducing agents (such as sodium borohydride), and nucleophiles (like amines or alkoxides). Conditions vary depending on the specific reaction but often involve standard laboratory practices such as refluxing, temperature control, and use of inert atmospheres.

Major Products

The major products formed from these reactions depend on the reaction type. For instance, oxidation typically results in sulfoxides or sulfones, while reduction could yield thiols or other reduced forms. Substitution reactions usually produce derivatives with functional groups replacing the reactive hydrogen atoms on the ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing other sulfur-containing heterocycles. It serves as a building block for complex molecular architectures in organic synthesis.

Biology

In biological research, thieno[2,3-d]isothiazol-3(2H)-one, 1,1-dioxide, sodium salt is explored for its potential biological activity, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development studies.

Medicine

Medically, compounds related to this compound are investigated for therapeutic applications. Its derivatives may exhibit pharmaceutical properties that warrant further investigation in clinical trials.

Industry

In industry, this compound is utilized in the production of materials with specific properties, such as polymers and advanced composites. Its role in material science extends to the development of specialty coatings and adhesives.

Mechanism of Action

The exact mechanism by which thieno[2,3-d]isothiazol-3(2H)-one, 1,1-dioxide, sodium salt exerts its effects depends on its application. In biological contexts, it often interacts with molecular targets such as enzymes, where it may inhibit or activate specific pathways. Its chemical reactivity allows it to form stable complexes with metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazoles: : Compounds like benzothiazoles share structural similarities but lack the unique sulfur dioxide group of thieno[2,3-d]isothiazol-3(2H)-one.

  • Thiazoles: : Thiazoles, while structurally related, have different electronic properties due to the absence of the fused thienyl ring.

  • Sulfonyl Derivatives: : Other sulfonyl-containing compounds can be compared, but the distinct ring fusion in thieno[2,3-d]isothiazol-3(2H)-one sets it apart.

Highlighting Uniqueness

What makes thieno[2,3-d]isothiazol-3(2H)-one, 1,1-dioxide, sodium salt unique is its combination of a thienyl ring with an isothiazol ring containing a sulfur dioxide group

Properties

IUPAC Name

sodium;1,1-dioxothieno[2,3-d][1,2]thiazol-2-id-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S2.Na/c7-5-4-3(1-2-10-4)11(8,9)6-5;/h1-2H,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLGBSYAFDKQJO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1S(=O)(=O)[N-]C2=O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2NNaO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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